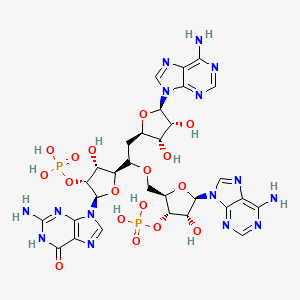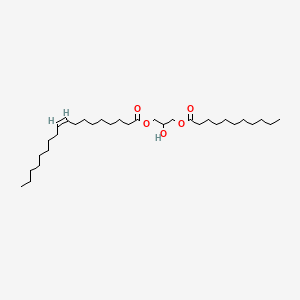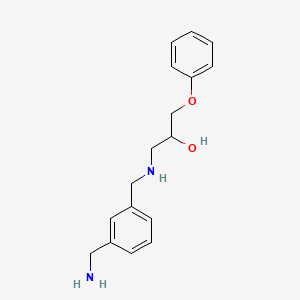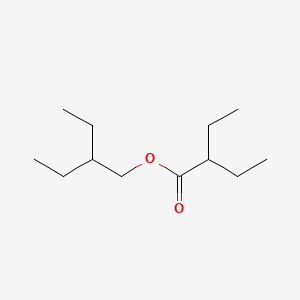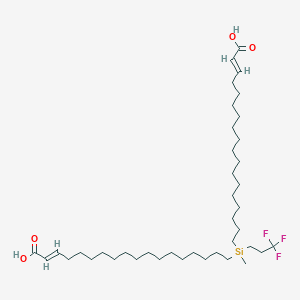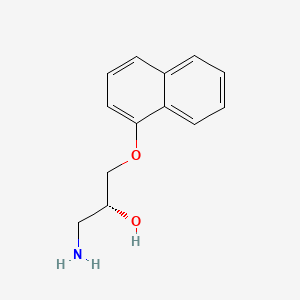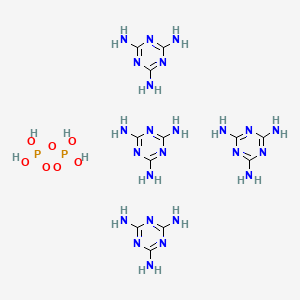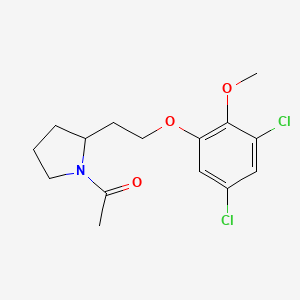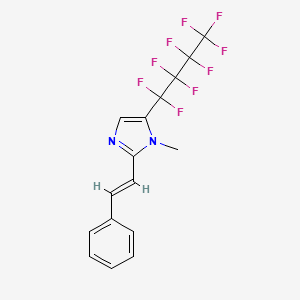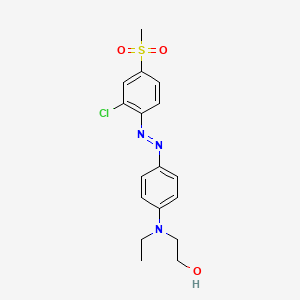
(S)-4-Octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-4-Octanol can be synthesized through several methods, including:
Reduction of 4-Octanone: One common method involves the reduction of 4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or enzymes to obtain the (S)-enantiomer with high optical purity. This method often involves the use of chiral ligands or biocatalysts in the presence of suitable substrates and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes or biocatalytic methods to ensure high yield and enantiomeric excess. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-octanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of acid catalysts can form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Esterification: Carboxylic acids or acid anhydrides with sulfuric acid or p-toluenesulfonic acid as catalysts.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products:
Oxidation: 4-Octanone.
Esterification: Various esters depending on the carboxylic acid used.
Substitution: Halogenated octane derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Octanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a solvent in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-4-Octanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its chiral nature allows for enantioselective interactions with enzymes and receptors, potentially leading to distinct biological effects.
Vergleich Mit ähnlichen Verbindungen
(S)-4-Octanol can be compared with other similar compounds such as:
®-4-Octanol: The enantiomer of this compound, which may exhibit different biological activities and properties.
1-Octanol: A primary alcohol with a hydroxyl group at the first carbon, used in various industrial applications.
2-Octanol: An alcohol with the hydroxyl group at the second carbon, also used as a solvent and in chemical synthesis.
Uniqueness: this compound’s unique stereochemistry and position of the hydroxyl group confer specific properties and reactivity, making it valuable in asymmetric synthesis and chiral applications.
Eigenschaften
CAS-Nummer |
90365-63-2 |
|---|---|
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
(4S)-octan-4-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
WOFPPJOZXUTRAU-QMMMGPOBSA-N |
Isomerische SMILES |
CCCC[C@H](CCC)O |
Kanonische SMILES |
CCCCC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


